Methyl 2-(5-methylpyridin-2-yl)acetate
Description
Methyl 2-(5-methylpyridin-2-yl)acetate is a pyridine-derived ester compound characterized by a methyl ester group linked to a pyridine ring substituted with a methyl group at the 5-position. Pyridine derivatives like this are often intermediates in pharmaceutical synthesis or ligands in catalysis due to their electron-deficient aromatic system and tunable substituents.
Properties
IUPAC Name |
methyl 2-(5-methylpyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-8(10-6-7)5-9(11)12-2/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMGEILBACXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-methylpyridin-2-yl)acetate can be synthesized through various methods. One common approach involves the esterification of 2-(5-methylpyridin-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of N-ethyl-N,N-diisopropylamine and bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate in tetrahydrofuran at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(5-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ester Group Variations
- Methyl vs.
Substituent Effects
- Fluorine Substitution : The 5-fluoro-6-methylpyridine variant () introduces electronegativity, which may enhance binding affinity in biological targets or alter reaction kinetics in catalysis.
- Positional Isomerism : Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0, ) demonstrates how methyl group positioning affects electronic distribution and steric interactions.
Functional Modifications
- α-Ketoesters : Methyl 2-phenylacetoacetate () diverges with a ketone group, enabling nucleophilic reactions distinct from pyridine-based esters.
- Trifluoromethyl Derivatives : Compounds like methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate () highlight the role of electron-withdrawing groups in tuning reactivity.
Biological Activity
Methyl 2-(5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C₉H₁₁N₁O₂. It features a pyridine ring with a methyl group at the 5-position and an acetate functional group at the 2-position. This unique structure contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and biological research.
The compound can be synthesized through various methods, including optimized esterification processes in industrial settings. The synthesis typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with methanol in the presence of catalysts to yield this compound, which can be further purified through distillation or chromatography.
This compound acts as a ligand that interacts with specific enzymes and receptors in biological systems. Its structural characteristics allow it to modulate enzyme activity, which may have implications for therapeutic applications, particularly in treating neurological and inflammatory conditions. The compound's mechanism of action involves binding to target proteins, thereby influencing their activity and downstream signaling pathways.
Biological Activity
Research indicates significant biological activity for this compound. Notably, it has been studied for its potential role as an inhibitor in various enzyme interactions:
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 2-(4-methylpyridin-2-yl)acetate | 19946-10-2 | 0.95 |
| Methyl 2-(3-methylpyridin-2-yl)acetate | 1092477-78-5 | 0.95 |
| Ethyl 2-(5-methylpyridin-2-yl)acetate | 5552-82-9 | 0.91 |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | 99986-02-4 | 0.90 |
The similarity index indicates how closely related these compounds are based on their structural features. The specific substitution pattern on the pyridine ring of this compound may influence its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
